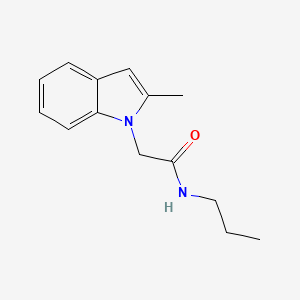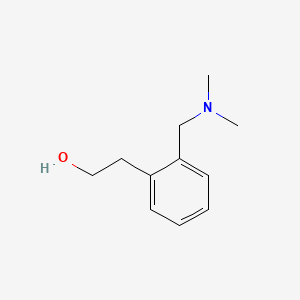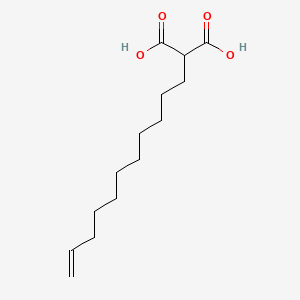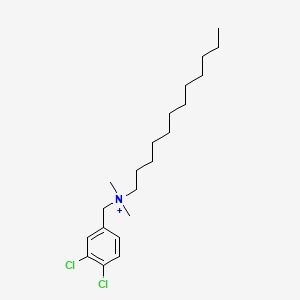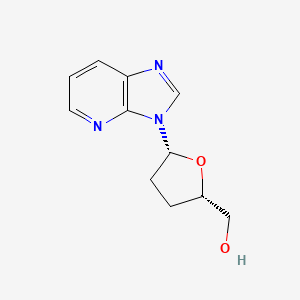
N-(2-Bromo-5-methoxybenzylidene)-6,7-dimethoxy-1-naphthalenamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Bromo-5-methoxybenzylidene)-6,7-dimethoxy-1-naphthalenamine: is a synthetic organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Bromo-5-methoxybenzylidene)-6,7-dimethoxy-1-naphthalenamine typically involves the condensation reaction between 2-bromo-5-methoxybenzaldehyde and 6,7-dimethoxy-1-naphthylamine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.
Reduction: Reduction of the Schiff base can yield the corresponding amine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Corresponding amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology:
- Investigated for its potential as an antimicrobial and antifungal agent due to its ability to interact with biological macromolecules.
Medicine:
- Explored for its potential anticancer properties, particularly in targeting specific cancer cell lines.
Industry:
- Potential applications in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Wirkmechanismus
The mechanism of action of N-(2-Bromo-5-methoxybenzylidene)-6,7-dimethoxy-1-naphthalenamine is largely dependent on its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. For example, its antimicrobial activity could be attributed to its ability to disrupt cell membrane integrity or interfere with essential enzymatic processes.
Vergleich Mit ähnlichen Verbindungen
- N-(2-Bromo-5-methoxybenzylidene)-3-nitrobenzohydrazide
- N-(2-Bromo-5-methoxybenzylidene)-4-methoxybenzohydrazide
- N-(2-Bromo-5-methoxybenzylidene)-2-(1-naphthyloxy)propanohydrazide
Uniqueness: N-(2-Bromo-5-methoxybenzylidene)-6,7-dimethoxy-1-naphthalenamine is unique due to the presence of both bromine and methoxy groups, which can significantly influence its reactivity and interaction with other molecules. The naphthylamine moiety also contributes to its distinct electronic properties, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
56517-01-2 |
|---|---|
Molekularformel |
C20H18BrNO3 |
Molekulargewicht |
400.3 g/mol |
IUPAC-Name |
1-(2-bromo-5-methoxyphenyl)-N-(6,7-dimethoxynaphthalen-1-yl)methanimine |
InChI |
InChI=1S/C20H18BrNO3/c1-23-15-7-8-17(21)14(9-15)12-22-18-6-4-5-13-10-19(24-2)20(25-3)11-16(13)18/h4-12H,1-3H3 |
InChI-Schlüssel |
MKPKJMRTAOPOIE-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C=C1)Br)C=NC2=CC=CC3=CC(=C(C=C32)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



